molecular formula C11H12O3 B1267449 2-(Allyloxy)-3-methoxybenzenecarbaldehyde CAS No. 23343-06-8

2-(Allyloxy)-3-methoxybenzenecarbaldehyde

Cat. No. B1267449
CAS RN: 23343-06-8
M. Wt: 192.21 g/mol
InChI Key: GLYAZASCWHSRSS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

Nitrogen-containing molecules are highly valuable in the development of pharmaceuticals and other biologically active substances. The compound 2-(Allyloxy)-3-methoxybenzenecarbaldehyde can be used as a precursor in the synthesis of functionalized aniline derivatives, which are versatile building blocks in medicinal chemistry. A recent study outlines a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol, involving nitration, selective bromination, allylation, and reduction of the nitro group .

Development of Electrical Insulating Materials

The structural analogs of 2-(Allyloxy)-3-methoxybenzenecarbaldehyde with polar functional groups and a conjugated structure have been studied for their potential to improve the electrical properties of materials like polypropylene (PP). Grafting such compounds onto PP via melt grafting can enhance its electrical insulating capabilities, which is crucial for various electrical and electronic applications .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

3-methoxy-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,8H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYAZASCWHSRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320197
Record name 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-3-methoxybenzenecarbaldehyde

CAS RN

23343-06-8
Record name 23343-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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